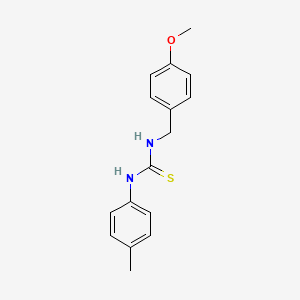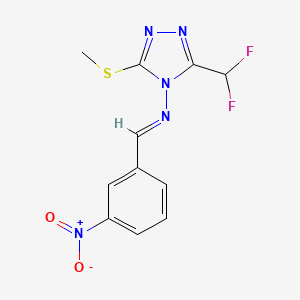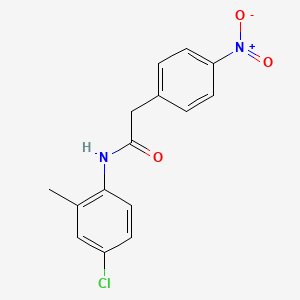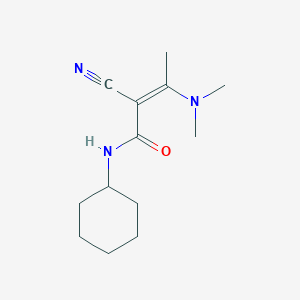
N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea (MBMTU) is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Scientific Research Applications
N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has been used in various scientific research applications, including:
1. Cancer Research: this compound has been shown to possess anticancer properties by inhibiting the growth of cancer cells. It has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
2. Neurodegenerative Diseases: this compound has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
3. Diabetes: this compound has been studied for its potential role in the treatment of diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Mechanism of Action
The exact mechanism of action of N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes such as cell growth, apoptosis, and inflammation. It has been shown to inhibit the activity of protein kinase C, a key enzyme involved in cell proliferation and survival. It has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Antioxidant Activity: this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
2. Anti-inflammatory Activity: this compound has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes.
3. Neuroprotective Activity: this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has several advantages and limitations for lab experiments. Some of the advantages include:
1. Low toxicity: this compound has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments.
2. Versatile: this compound has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and diabetes.
3. Easy to Synthesize: this compound can be easily synthesized using simple organic chemistry techniques.
Some of the limitations of using this compound in lab experiments include:
1. Lack of Clinical Data: While this compound has been extensively studied in animal models, there is a lack of clinical data on its efficacy and safety in humans.
2. Limited Solubility: this compound has limited solubility in water, which can make it difficult to use in certain lab experiments.
3. Potential Interference: this compound may interfere with other cellular processes, which can make it difficult to interpret the results of certain lab experiments.
Future Directions
There are several future directions for the study of N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea, including:
1. Clinical Trials: Further clinical trials are needed to determine the efficacy and safety of this compound in humans.
2. Mechanistic Studies: Further mechanistic studies are needed to fully understand the molecular mechanisms underlying the biological effects of this compound.
3. Structural Modifications: Structural modifications of this compound may be explored to improve its solubility and potency.
4. Combination Therapy: this compound may be studied in combination with other compounds to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further studies are needed to fully understand the potential of this compound, it holds great promise as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea can be synthesized through the reaction between 4-methoxybenzyl isothiocyanate and 4-methylphenylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, under reflux conditions. The product is then purified through recrystallization using a suitable solvent.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-3-7-14(8-4-12)18-16(20)17-11-13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKFPIKSZZNAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)

![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)


![4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751427.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5751436.png)

